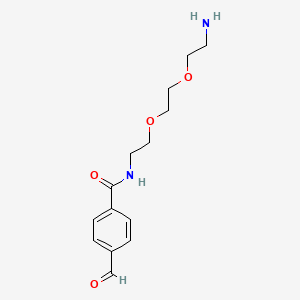

Ald-Ph-PEG2-amine TFA salt

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVIFAPOMVRMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401197353 | |

| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055013-56-2 | |

| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Architectonics of Molecular Linkage

An In-depth Technical Guide to the Functional Groups of Ald-Ph-PEG2-amine TFA Salt

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of drug development, diagnostics, and advanced biological research, the ability to precisely connect different molecular entities is paramount. Heterobifunctional linkers are the master tools that enable this molecular engineering, providing a bridge between two different reactive groups.[1] This allows for the controlled, stepwise conjugation of biomolecules, such as attaching a potent drug to a targeted antibody or anchoring a protein to a functionalized surface.[1][2][3] The careful selection of a linker is a critical design choice, influencing the stability, solubility, and ultimate biological function of the final conjugate.

This guide provides a deep technical analysis of a versatile and widely used heterobifunctional linker: This compound . We will dissect its constituent functional groups, exploring the chemical principles that govern their reactivity and providing field-proven insights into their practical application. This molecule's design, featuring an aromatic aldehyde, a short polyethylene glycol (PEG) spacer, and a primary amine, offers a powerful combination of orthogonal reactivity, enhanced solubility, and defined spatial control, making it a valuable asset in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs).[4][5][6][7]

A Molecular Dissection: The Four Pillars of Ald-Ph-PEG2-amine

The utility of this linker stems from the distinct and controllable reactivity of its core components. Understanding the chemistry of each functional group is the key to designing successful conjugation strategies.

Figure 2: High-level workflow for reductive amination.

A crucial experimental decision is the choice of reducing agent. While sodium borohydride (NaBH₄) can be used, it requires a two-step process because it can also reduce the starting aldehyde. [8][9]Milder, more selective reagents are preferred for one-pot procedures. [8][10]

| Reducing Agent | Selectivity | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Low | Potent, cost-effective. [8] | Reduces aldehydes and ketones; requires a two-step process (imine formation first). [8][9] |

| Sodium Cyanoborohydride (NaBH₃CN) | High | Highly selective for iminium ions over carbonyls, enabling one-pot reactions. [11][10] | Highly toxic; generates cyanide byproducts. [8][10] |

| Sodium Triacetoxyborohydride (STAB) | Very High | Mild, highly selective, and less toxic than NaBH₃CN. [8][12][13]Tolerates a wide range of functional groups. [9]| Water-sensitive; often used in non-protic solvents like DCE or THF. [14]|

For most bioconjugation applications, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity and safety profile. [8][13]It efficiently reduces the protonated iminium ion while leaving the parent aldehyde untouched, maximizing the yield of the desired conjugate in a convenient one-pot reaction. [12]

The Primary Amine Terminus: A Locus for Amide Coupling

At the other end of the linker is a primary amine (-NH₂), which serves as a potent nucleophile. This group is typically stored as a trifluoroacetate (TFA) salt (R-NH₃⁺ ⁻OOC-CF₃), which enhances the compound's stability and crystallinity. However, for the amine to be reactive, it must be in its deprotonated, neutral form (R-NH₂).

The Role of the TFA Salt: The TFA counter-ion is a remnant of the purification process, typically reversed-phase HPLC. [15]While generally stable, residual TFA can sometimes interfere with biological assays, and its removal or exchange for a more biocompatible counter-ion like chloride (HCl) may be necessary for certain sensitive applications. [15][16]For chemical reactions, the key consideration is that the protonated amine is not nucleophilic. Therefore, a non-nucleophilic base (e.g., DIPEA, triethylamine) must be added to the reaction, or the reaction must be performed in a buffer with a pH above the amine's pKa (typically >8.0) to ensure a sufficient concentration of the reactive free amine. [17] Amide Bond Formation: The primary amine is ideal for reacting with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. [18]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 6. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 7. purepeg.com [purepeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 15. genscript.com [genscript.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols for ADC Development Using Ald-Ph-PEG2-amine TFA Salt

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic agents.[1] The linker connecting these two components is a critical determinant of the ADC's therapeutic index, influencing its stability, pharmacokinetics (PK), and mechanism of payload release.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ald-Ph-PEG2-amine TFA salt, a heterobifunctional linker, in the development of novel ADCs. We will explore the underlying chemical principles, provide detailed, field-tested protocols for conjugation and characterization, and discuss the critical role of its constituent moieties—the benzaldehyde, the short polyethylene glycol (PEG) spacer, and the primary amine—in constructing a stable and effective ADC.

Introduction: The Strategic Importance of Linker Design

The success of an ADC is not solely dependent on the antibody's targeting capability or the payload's potency; it is profoundly influenced by the linker's chemical architecture.[3] An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload liberation within the target cancer cell.[]

This compound is a versatile heterobifunctional linker designed to meet these challenges. It comprises three key functional domains:

-

A Benzaldehyde Group: An electrophilic carbonyl group that can react with specific nucleophiles, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime bonds, respectively.[5][6] This chemistry is frequently employed for the site-specific conjugation of payloads to antibodies.[7]

-

A Diethylene Glycol (PEG2) Spacer: A short, hydrophilic PEG chain. The incorporation of PEG linkers into ADCs is a well-established strategy to improve the overall solubility of the conjugate, reduce aggregation, and enhance pharmacokinetic properties.[8][][10] Even short PEG chains can shield hydrophobic payloads, mitigating issues like accelerated plasma clearance.[10][11]

-

A Primary Amine: A versatile nucleophilic handle for the attachment of cytotoxic payloads. This amine can readily form stable amide bonds with payloads that contain a carboxylic acid or an activated ester (e.g., an NHS ester).[5][12]

This guide will provide the scientific rationale and step-by-step protocols for leveraging Ald-Ph-PEG2-amine in a common ADC development workflow: first, conjugating the linker to a payload, and second, attaching the resulting linker-payload complex to a modified antibody.

Principle of the Technology: A Two-Stage Conjugation Strategy

The heterobifunctional nature of Ald-Ph-PEG2-amine allows for a controlled, sequential conjugation process. This strategy avoids the formation of undesirable homodimers and ensures a directed assembly of the final ADC. The workflow is conceptually divided into two main stages:

Stage 1: Synthesis of the Aldehyde-Functionalized Linker-Payload Complex The primary amine of the Ald-Ph-PEG2-amine linker is first reacted with a cytotoxic payload. Typically, the payload will have a carboxylic acid moiety that can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with the linker's amine. This reaction creates a new chemical entity: the payload armed with a reactive aldehyde handle.

Stage 2: Conjugation to a Hydrazide-Modified Antibody The antibody, the targeting component of the ADC, must be modified to present a complementary functional group. A common method is to introduce a hydrazide group onto the antibody surface. This can be achieved by reacting the lysine residues of the antibody with a reagent like succinimidyl 4-hydrazinonicotinate acetone hydrazone (S-HyNic). The aldehyde group on the linker-payload complex then specifically reacts with the hydrazide-modified antibody to form a stable hydrazone bond.[6][13] This reaction is often catalyzed by aniline, which can significantly increase coupling efficiency.[6]

This sequential approach provides excellent control over the conjugation chemistry and is fundamental to producing a well-defined ADC.

Figure 1: A conceptual workflow for ADC synthesis using Ald-Ph-PEG2-amine, divided into two primary stages.

Detailed Experimental Protocols

Disclaimer: These protocols provide a general framework. Researchers must optimize conditions, including molar ratios, reaction times, and buffer compositions, for their specific antibody, payload, and application.

Protocol 1: Synthesis of Aldehyde-Functionalized Linker-Payload

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of this compound.

Materials:

-

Payload with a terminal carboxylic acid (Payload-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Quenching solution: Hydroxylamine or Tris buffer

-

Analytical HPLC system for reaction monitoring

Procedure:

-

Payload Activation: a. Dissolve Payload-COOH in anhydrous DMF to a final concentration of 10-20 mM. b. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the payload solution. c. Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by HPLC or LC-MS.

-

Linker Preparation: a. Dissolve this compound in anhydrous DMF. b. Add 1.5-2.0 equivalents of DIPEA to neutralize the TFA salt and deprotonate the primary amine, creating a free nucleophile.

-

Conjugation Reaction: a. Add 1.0 equivalent of the prepared linker solution to the activated payload solution. b. Allow the reaction to proceed at room temperature for 4-12 hours, or until completion as monitored by analytical HPLC.

-

Purification: a. Upon completion, the reaction mixture can be quenched with a small amount of hydroxylamine to consume any remaining NHS esters. b. Purify the Ald-Ph-PEG2-Payload conjugate using preparative reverse-phase HPLC (RP-HPLC). c. Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Antibody Modification with Hydrazide Handle (HyNic)

This protocol details the modification of antibody lysine residues to introduce hydrazide functionalities.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Succinimidyl 4-hydrazinonicotinate acetone hydrazone (S-HyNic)

-

Modification Buffer: Borate Buffer (50 mM Sodium Borate, 150 mM NaCl, pH 8.5)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

UV/Vis Spectrophotometer

Procedure:

-

Antibody Preparation: a. Exchange the antibody into the Modification Buffer to a concentration of 5-10 mg/mL. Ensure the buffer is amine-free (e.g., no Tris). b. Determine the precise antibody concentration using its extinction coefficient at 280 nm.

-

S-HyNic Preparation: a. Immediately before use, dissolve S-HyNic in an anhydrous organic co-solvent like DMSO to a concentration of 10-20 mM.

-

Modification Reaction: a. Add a 5-10 molar excess of the S-HyNic solution to the antibody solution with gentle mixing. The exact ratio should be optimized to achieve the desired degree of modification. b. Incubate the reaction at room temperature for 1.5-2 hours.

-

Purification: a. Remove excess, unreacted S-HyNic by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the average number of hydrazide groups incorporated per antibody (degree of labeling) using a colorimetric assay or by mass spectrometry.

Protocol 3: Final ADC Conjugation and Purification

This protocol describes the final conjugation of the aldehyde-functionalized payload to the hydrazide-modified antibody.

Materials:

-

Hydrazide-modified antibody (mAb-HyNic) from Protocol 2

-

Ald-Ph-PEG2-Payload from Protocol 1

-

Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5

-

Aniline (catalyst), prepared as a 1 M stock in DMSO

-

Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Reaction Setup: a. Dilute the mAb-HyNic in Conjugation Buffer. b. Dissolve the Ald-Ph-PEG2-Payload in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the antibody solution. Use a 5-15 molar excess of the linker-payload relative to the antibody. c. Add aniline to the reaction mixture to a final concentration of 10-20 mM.

-

Conjugation Reaction: a. Incubate the reaction at room temperature for 12-18 hours with gentle agitation, protected from light.

-

Purification of ADC: a. The primary method to remove unreacted linker-payload and other small molecules is Size Exclusion Chromatography (SEC). Equilibrate the SEC column with a formulation buffer of choice (e.g., PBS, pH 7.2). b. Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight ADC peak. c. For ADCs with varying drug loads, HIC can be used as an orthogonal purification or analytical method.[14]

-

Formulation: a. Pool the purified ADC fractions. b. Perform a buffer exchange into the final formulation buffer and concentrate the ADC to the desired concentration. c. Sterile filter the final product and store at 2-8°C or frozen at -80°C as determined by stability studies.[15][16]

Characterization of the Final ADC

Comprehensive analytical characterization is mandatory to ensure the quality, safety, and efficacy of the ADC.[17][18] The complex and heterogeneous nature of ADCs requires a multi-faceted analytical approach.[19][20]

Figure 2: Key analytical techniques for the characterization of critical quality attributes (CQAs) of an ADC.

Key Characterization Parameters & Methods:

| Parameter | Description | Primary Technique(s) | References |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that directly impacts ADC potency and safety. | HIC: Separates ADC species based on hydrophobicity, allowing quantification of DAR 0, 2, 4, etc. peaks. Mass Spectrometry (MS): Provides the mass of intact ADC species, allowing for precise DAR calculation. | [19][21][22][23] |

| Aggregate & Fragment Content | Measures the percentage of high molecular weight species (aggregates) or low molecular weight species (fragments). Aggregation can impact efficacy and immunogenicity. | Size Exclusion Chromatography (SEC): The standard method for quantifying aggregates and fragments based on hydrodynamic radius. | [14][19][24] |

| ADC Identity and Integrity | Confirms the correct mass of the conjugated antibody and ensures the absence of unexpected modifications. | Mass Spectrometry (Intact or Reduced LC-MS): Confirms the molecular weight of the ADC and its subunits (light and heavy chains). | [20][25] |

| Concentration | Determines the protein concentration of the final ADC product. | UV/Vis Spectroscopy: Measures absorbance at 280 nm, using the calculated extinction coefficient of the ADC. | [15][19] |

| Free Drug Content | Quantifies the amount of unconjugated linker-payload remaining in the final ADC formulation. | Reverse-Phase HPLC (RP-HPLC): Separates the small molecule drug from the large protein ADC. | [14] |

Trustworthiness and Field-Proven Insights

-

Rationale for Aniline Catalysis: The formation of a hydrazone bond from an aldehyde and a hydrazide is pH-dependent and can be slow. Aniline acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive intermediate Schiff base with the aldehyde, which is then displaced by the hydrazide.[6][26] This significantly improves reaction efficiency, leading to higher yields and allowing for milder reaction conditions.

-

Controlling the DAR: The Drug-to-Antibody Ratio is primarily controlled during the antibody modification step (Protocol 2). By carefully titrating the molar excess of the S-HyNic reagent, one can influence the average number of reactive hydrazide sites on the antibody, which in turn dictates the final average DAR.

-

The Role of PEG2: While longer PEG chains offer more pronounced effects, the short PEG2 spacer in this linker still provides critical benefits. It increases the local hydrophilicity around the often-hydrophobic payload, which can help prevent aggregation during the conjugation reaction and in the final formulation.[10][27] This can be particularly important for achieving higher DAR values without compromising stability.[8]

-

Orthogonal Analytics: Relying on a single analytical method is insufficient for complex molecules like ADCs.[28] For instance, DAR should be determined by HIC and confirmed by an orthogonal method like mass spectrometry.[22][24] This cross-validation is essential for a robust and reliable characterization package.

Conclusion

The this compound is a powerful and versatile tool for the development of next-generation Antibody-Drug Conjugates. Its heterobifunctional design enables a controlled and sequential conjugation strategy, while the integrated PEG spacer offers tangible benefits for the solubility and stability of the final construct. By following the detailed protocols for synthesis, conjugation, purification, and characterization outlined in this guide, researchers can effectively leverage this linker to build well-defined ADCs. A thorough understanding of the underlying chemistry and a commitment to rigorous analytical validation are paramount to advancing these complex but promising therapeutics from the laboratory to the clinic.

References

-

Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021). American Chemical Society. Retrieved February 10, 2026, from [Link]

-

Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.). LCGC International. Retrieved February 10, 2026, from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. (2025). American Chemical Society. Retrieved February 10, 2026, from [Link]

-

Advancing ADC Formulation Analytics: Overcoming Development Challenges. (n.d.). Leukocare. Retrieved February 10, 2026, from [Link]

-

What are PEG Linkers?. (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]

-

Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. (n.d.). Agilent. Retrieved February 10, 2026, from [Link]

-

What is the difference between ADC linker and PEG linker?. (2023). AxisPharm. Retrieved February 10, 2026, from [Link]

-

Physical Stability Studies of ADCs. (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]

-

Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. (n.d.). Waters. Retrieved February 10, 2026, from [Link]

-

Native HIC-MS of ADCs for DAR Species Determination and Identification. (2025). LCGC. Retrieved February 10, 2026, from [Link]

-

Antibody-Drug Conjugates- Stability and Formulation. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry. (2021). PubMed. Retrieved February 10, 2026, from [Link]

-

Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability. (2025). Bioprocess Online. Retrieved February 10, 2026, from [Link]

-

This compound, CAS 2055013-56-2. (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

-

Ald-Ph-PEG2-NHS ester (CAT#: ADC-L-523). (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]

-

The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.). American Chemical Society. Retrieved February 10, 2026, from [Link]

-

Design and production of antibody PEG-conjugates for extended ocular retention. (2025). Bioconjugation Insights. Retrieved February 10, 2026, from [Link]

-

Click Chemistry Conjugations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Ald-Ph-PEG3-amine TFA salt. (n.d.). InvivoChem. Retrieved February 10, 2026, from [Link]

-

Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC. (2025). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

The Chemistry Behind ADCs. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

Sources

- 1. The Chemistry Behind ADCs [mdpi.com]

- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 3. purepeg.com [purepeg.com]

- 5. This compound, CAS 2055013-56-2 | AxisPharm [axispharm.com]

- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 12. This compound, 2055013-56-2 | BroadPharm [broadpharm.com]

- 13. korambiotech.com [korambiotech.com]

- 14. leukocare.com [leukocare.com]

- 15. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. adcreview.com [adcreview.com]

- 18. Antibody Drug Conjugates (ADCs) Characterisation and Bioanalysis - Creative Proteomics [creative-proteomics.com]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. agilent.com [agilent.com]

- 22. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. waters.com [waters.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Surface Functionalization using Ald-Ph-PEG2-amine

Introduction & Core Principle

This guide details the protocol for using Ald-Ph-PEG2-amine (Amine-PEG2-Benzaldehyde) to functionalize carboxylated surfaces (e.g., magnetic beads, sensor chips, or nanoparticles) for the subsequent covalent immobilization of amine-containing biomolecules (proteins, antibodies).

The Chemical Advantage: Aromatic Aldehydes

Unlike standard aliphatic aldehyde linkers (e.g., Glutaraldehyde), the Ald-Ph moiety utilizes a benzaldehyde group. This confers specific advantages:

-

Stability: Aromatic aldehydes are less prone to oxidation and polymerization than their aliphatic counterparts.

-

Selectivity: They form stable Schiff bases with primary amines that can be selectively reduced, or they can react bio-orthogonally with hydrazine/hydroxylamine-functionalized ligands to form bis-aryl hydrazones.

-

Spacer Utility: The PEG2 (polyethylene glycol) spacer provides hydrophilicity, reducing non-specific binding and steric hindrance between the surface and the capture ligand.

Mechanism of Action

The functionalization process follows a sequential "Graft-then-Capture" workflow to prevent linker polymerization.

Chemical Workflow Diagram

Caption: Sequential workflow transforming a carboxylated surface into a protein-capture interface using Ald-Ph-PEG2-amine.

Materials & Reagents

| Component | Specification | Role |

| Linker | Ald-Ph-PEG2-amine (TFA Salt) | Heterobifunctional Crosslinker |

| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) NHS (N-Hydroxysuccinimide) | Carboxyl Activators |

| Reducing Agent | NaCNBH3 (Sodium Cyanoborohydride) | Selective reduction of Schiff bases |

| Activation Buffer | 0.1 M MES, pH 5.5 - 6.0 | Optimal for EDC/NHS ester formation |

| Coupling Buffer | 1x PBS, pH 7.2 - 7.4 (Amine-free) | Optimal for Linker attachment |

| Quenching Buffer | 1 M Glycine or Tris-HCl, pH 7.4 | Deactivates unreacted aldehydes |

Experimental Protocol

Phase 1: Surface Activation (Carboxyl NHS)

Objective: Convert stable carboxyl groups into reactive NHS-esters.

-

Equilibration: Wash 10 mg of carboxylated beads (or equivalent surface area) twice with Activation Buffer (MES, pH 6.0) .

-

Reagent Prep: Immediately before use, dissolve EDC and NHS in Activation Buffer to a final concentration of 10 mg/mL each.

-

Activation: Add 500 µL of the EDC/NHS solution to the beads.

-

Incubation: Rotate/shake for 15 minutes at Room Temperature (RT). Note: Extending this causes NHS ester hydrolysis.

-

Wash: Rapidly wash beads 2x with Coupling Buffer (PBS, pH 7.4) to remove excess EDC. Proceed immediately to Phase 2.

Phase 2: Linker Grafting (The Kinetic Window)

Objective: Attach the amine end of the linker to the surface while preserving the aldehyde end.

Critical Logic: The linker contains both an amine and an aldehyde.[1][2] While they can react with each other, the reaction between the Surface-NHS and the Linker-Amine is kinetically favored over the formation of Linker-Linker Schiff bases at pH 7.4.

-

Linker Solution: Dissolve Ald-Ph-PEG2-amine in PBS (pH 7.4) to a concentration of 2–5 mM .

-

Tip: If the linker is a TFA salt, ensure the final pH remains near 7.4. Neutralize with dilute NaOH if necessary.

-

-

Coupling: Resuspend the activated beads in 500 µL of the Linker Solution.

-

Incubation: Rotate for 1 hour at RT.

-

Deactivation (Optional but Recommended): Add 10 mM Hydroxylamine for 10 minutes to quench any remaining surface NHS esters that did not react with the linker. This prevents the protein (added in Phase 3) from binding to the surface via NHS.

-

Wash: Wash beads 3x with PBS to remove unbound linker.

-

Checkpoint: The surface is now displaying reactive Benzaldehyde groups.

-

Phase 3: Ligand Immobilization (Reductive Amination)

Objective: Covalently bond the target protein to the aldehyde surface.

-

Ligand Prep: Dilute the target protein (Antibody/Enzyme) to 0.5 – 1.0 mg/mL in PBS (pH 7.4).

-

Constraint: Do NOT use Tris, Glycine, or BSA in this buffer, as they contain competing amines.

-

-

Capture: Add the protein solution to the aldehyde-functionalized beads.

-

Schiff Base Formation: Incubate for 1 hour at RT with gentle mixing.

-

Reduction: Add NaCNBH3 (Sodium Cyanoborohydride) to a final concentration of 50 mM .

-

Why NaCNBH3? It is a mild reducing agent that selectively reduces the C=N (Schiff base) bond to a stable C-N (secondary amine) bond without reducing the native aldehydes on the protein or the surface benzaldehyde before it binds.

-

-

Final Incubation: React for 30 minutes at RT.

-

Quenching: Add Quenching Buffer (1 M Glycine) to a final concentration of 50 mM and incubate for 15 minutes. This blocks any remaining aldehyde groups.

-

Storage: Wash beads 3x with Storage Buffer (PBS + Preservative) and store at 4°C.

Mechanism of Reductive Amination[4][5][6]

The stability of the final bond relies on the reduction step. Without NaCNBH3, the protein is only held by a reversible Schiff base.

Caption: Transformation of the reversible Imine intermediate into a stable secondary amine linkage.

Troubleshooting & Critical Quality Attributes

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Hydrolysis of NHS esters before linker addition. | Minimize time between Phase 1 wash and Phase 2 addition. Use cold buffers. |

| Linker Polymerization | High concentration of Linker stored in neutral pH. | Store Linker as solid/salt.[1] Prepare fresh. Keep concentration <10mM during coupling.[3] |

| Protein Inactivity | Over-reduction of protein disulfides. | Ensure NaCNBH3 is used, NOT NaBH4. NaBH4 is too strong and can damage protein structure. |

| Precipitation | Crosslinking of proteins (Protein-Protein). | Ensure surface aldehydes are in excess, or keep protein concentration dilute. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational text on EDC/NHS and aldehyde chemistry).

Sources

Application Note: Versatile Peptide Modification Strategies using Ald-Ph-PEG2-amine TFA Salt

Introduction: The Power of Precise Peptide Engineering

In the landscape of modern therapeutics and research, peptides stand out for their high specificity and low toxicity. However, their inherent limitations, such as poor metabolic stability and short in-vivo half-life, often necessitate chemical modifications to unlock their full potential.[1] Peptide conjugation is a key strategy to enhance these properties, enabling the development of next-generation peptide-drug conjugates (PDCs), imaging agents, and stabilized therapeutic peptides.[1][2] Ald-Ph-PEG2-amine TFA salt has emerged as a valuable bifunctional linker, offering a versatile platform for sophisticated peptide engineering.

This technical guide provides a comprehensive overview of the applications of this compound in peptide modification. We will delve into the underlying chemical principles and provide detailed, field-proven protocols for common conjugation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for their specific applications.

This compound is a heterobifunctional linker featuring a terminal benzaldehyde group and a primary amine, separated by a hydrophilic di-ethylene glycol (PEG2) spacer.[3][4] This unique architecture allows for a multitude of conjugation strategies:

-

The benzaldehyde group readily reacts with primary amines, hydrazides, and aminooxy groups, forming Schiff bases, hydrazones, or oximes, respectively.[3][5]

-

The primary amine , present as a trifluoroacetic acid (TFA) salt, can be acylated by carboxylic acids or activated esters after neutralization.[3][6]

-

The hydrophilic PEG linker enhances the water solubility of the resulting conjugate, a crucial attribute for many biological applications.[4][7][8]

Chemical Principles of Aldehyde-Mediated Ligation

The reactivity of the benzaldehyde moiety is central to the utility of this compound. Two primary reaction pathways are commonly employed for peptide modification: reductive amination and oxime ligation.

Reductive Amination: Forging Stable Amine Bonds

Reductive amination is a robust method for creating a stable secondary amine linkage between the aldehyde group of the linker and a primary amine on the peptide, such as the N-terminus or the ε-amino group of a lysine residue.[9][10] The reaction proceeds in two steps: the initial formation of a Schiff base (imine), followed by its reduction to a stable amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[9][11]

The choice of reducing agent is critical. Sodium cyanoborohydride is often preferred as it selectively reduces the imine in the presence of the aldehyde, minimizing unwanted side reactions.[9]

Oxime Ligation: Bioorthogonal and Stable Conjugation

Oxime ligation offers a highly chemoselective and bioorthogonal approach to peptide conjugation.[12][13] The reaction occurs between the aldehyde group of the linker and an aminooxy-functionalized peptide, forming a highly stable oxime linkage.[14][15] This reaction is particularly advantageous due to its high efficiency under mild, aqueous conditions and the exceptional stability of the resulting oxime bond.[16]

Protocols for Peptide Modification

The following protocols provide detailed, step-by-step methodologies for common applications of this compound.

Protocol 1: N-Terminal Modification of a Peptide via Reductive Amination

This protocol describes the site-specific modification of the N-terminal α-amine of a peptide.

Materials:

-

Peptide with a free N-terminus

-

This compound

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 7.4

-

Purification System: RP-HPLC

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Linker Preparation: Prepare a stock solution of this compound in the reaction buffer (e.g., 10 mg/mL).

-

Reaction Initiation: Add a 5-10 fold molar excess of the this compound solution to the peptide solution.

-

pH Adjustment: Ensure the pH of the reaction mixture is between 7.0 and 7.5. Adjust with 0.1 M NaOH if necessary.

-

Addition of Reducing Agent: Prepare a fresh solution of NaBH₃CN in the reaction buffer (e.g., 50 mg/mL). Add a 20-50 fold molar excess of the NaBH₃CN solution to the reaction mixture.

-

Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted aldehyde.

-

Purification: Purify the modified peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Table 1: Reductive Amination Reaction Parameters

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1-5 mg/mL | Higher concentrations can lead to aggregation. |

| Linker Molar Excess | 5-10 fold | Can be optimized based on peptide reactivity. |

| NaBH₃CN Molar Excess | 20-50 fold | A higher excess ensures complete reduction. |

| Reaction pH | 7.0-7.5 | Optimal for Schiff base formation and reduction. |

| Reaction Time | 4-12 hours | Monitor by LC-MS for completion. |

Protocol 2: Synthesis of a Peptide-Drug Conjugate (PDC) using the Amine Functionality

This protocol outlines the conjugation of a small molecule drug containing a carboxylic acid to the amine group of the Ald-Ph-PEG-peptide conjugate.

Materials:

-

Ald-Ph-PEG-peptide conjugate (from Protocol 1)

-

Carboxylic acid-containing drug

-

Coupling agents: HBTU (or similar) and DIPEA

-

Solvent: Anhydrous DMF or DMSO

-

Purification System: RP-HPLC

Procedure:

-

Activation of the Drug: In a separate vial, dissolve the carboxylic acid-containing drug in the chosen solvent. Add 1.2 equivalents of HBTU and 2 equivalents of DIPEA. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated drug solution to a solution of the Ald-Ph-PEG-peptide conjugate in the same solvent.

-

Incubation: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

-

Purification: Purify the final PDC by RP-HPLC.

-

Characterization: Confirm the identity and purity of the PDC by mass spectrometry.

Troubleshooting and Key Considerations

-

TFA Salt Neutralization: The amine group of the linker is supplied as a TFA salt and must be neutralized before reaction with activated carboxylic acids.[6] The addition of a non-nucleophilic base like DIPEA is crucial.

-

Solubility: The PEG linker enhances water solubility, but the overall solubility of the conjugate will depend on the properties of the peptide and any attached molecules.[4][7] Using co-solvents like DMSO or DMF may be necessary.

-

Side Reactions: In reductive amination, ensure the purity of the aldehyde and the selectivity of the reducing agent to minimize side products.

-

Purification: RP-HPLC is the standard method for purifying peptide conjugates. The choice of column and gradient will depend on the hydrophobicity of the final product.

Conclusion

This compound is a highly effective and versatile tool for the modification of peptides. Its bifunctional nature allows for a wide range of conjugation strategies, including the formation of stable peptide-linker constructs via reductive amination and the synthesis of complex PDCs.[][18][19] The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this reagent in their workflows, ultimately advancing the fields of peptide-based therapeutics and diagnostics.

References

-

AxisPharm. (n.d.). This compound, CAS 2055013-56-2. Retrieved from [Link]

-

Biomatik. (n.d.). Peptide Synthesis FAQ. Retrieved from [Link]

- Khandare, J., & Madan, T. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Pharmaceuticals, 14(6), 593.

-

Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Acciaresi, S., et al. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. Polymer Chemistry, 6(30), 5431-5439.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Monasson, O., et al. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation.

-

AxisPharm. (n.d.). Ald-PEG-amine. Retrieved from [Link]

- Dey, P., & Kandalam, M. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(15), 4483.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde tag. Retrieved from [Link]

-

Precise PEG. (n.d.). Aldehyde Functional PEGs for Amination. Retrieved from [Link]

- Kaur, H., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2865.

- Yoo, B., & Kirshenbaum, K. (2016). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.

- Liu, S., et al. (2024). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Proceedings of the National Academy of Sciences, 121(30), e2405624121.

-

ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

- van der Vliet, D. L., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2893–2897.

-

Interchim. (n.d.). Aminooxy & Aldehyde PEO/PEG reagents. Retrieved from [Link]

- Yoo, B., & Kirshenbaum, K. (2016). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.

- van der Vliet, D. L., et al. (2016). Solid-phase synthesis of C-terminally modified peptides. European Polymer Journal, 80, 20-29.

- van der Vliet, D. L., et al. (2023).

- Carter, J. M. (2000). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. In The Protein Protocols Handbook (pp. 685-687). Humana Press.

- Henriques, S. T., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- Lelièvre, D., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC advances, 10(31), 18365-18369.

-

Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). YouTube. Retrieved from [Link]

-

Reagentia. (n.d.). Mal-PEG2-amine TFA salt (1 x 50 mg). Retrieved from [Link]

Sources

- 1. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]

- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axispharm.com [axispharm.com]

- 4. This compound, 2055013-56-2 | BroadPharm [broadpharm.com]

- 5. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. adcreview.com [adcreview.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. interchim.fr [interchim.fr]

- 15. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]

- 16. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 18. Ald-PEG-amine | AxisPharm [axispharm.com]

- 19. biochempeg.com [biochempeg.com]

Application Note: Engineering Dynamic, Self-Healing Hydrogels Using Ald-Ph-PEG2-amine TFA Salt

Topic: Ald-Ph-PEG2-amine TFA salt in Hydrogel Formation Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Delivery Engineers

Abstract

This guide details the utilization of This compound (Benzaldehyde-PEG2-Amine) as a critical heterobifunctional linker for synthesizing dynamic, injectable hydrogels. Unlike aliphatic aldehydes, the benzaldehyde moiety provided by this linker forms Schiff bases (imines) or acylhydrazones with superior hydrolytic stability while retaining reversibility. This unique "Goldilocks" stability makes it ideal for self-healing scaffolds and controlled drug release systems. This protocol outlines the conversion of standard carboxyl- or NHS-functionalized polymers into benzaldehyde-functionalized macromers, followed by their crosslinking into bio-responsive hydrogel networks.

Introduction: The Benzaldehyde Advantage

In hydrogel chemistry, the choice of aldehyde determines the lifetime and mechanics of the scaffold.

-

Aliphatic Aldehydes (e.g., Propionaldehyde): Form unstable imines that hydrolyze too quickly for long-term cell culture.

-

Benzaldehydes (Ald-Ph-PEG2-amine): The phenyl ring conjugates with the imine bond, significantly enhancing stability (slower hydrolysis) while permitting dynamic exchange (self-healing).

This compound serves as a "functionalization bridge." Its primary amine allows facile attachment to polymer backbones (e.g., PEG, Hyaluronic Acid, Gelatin), effectively converting a static polymer into a dynamic, crosslink-ready macromer.

Key Chemical Features

| Feature | Benefit in Hydrogels |

| Benzaldehyde Group | Forms stable yet reversible Acylhydrazone or Imine bonds.[1] |

| PEG2 Spacer | Provides solubility and reduces steric hindrance during crosslinking. |

| Primary Amine | High-yield conjugation to NHS-esters or Carboxyls (via EDC/NHS). |

| TFA Salt Form | Ensures stability of the amine prior to use; requires neutralization. |

Experimental Workflow Overview

The following diagram illustrates the two-stage process: (1) Macromer Synthesis and (2) Hydrogel Networking .

Figure 1: Workflow for converting standard polymers into dynamic hydrogels using Ald-Ph-PEG2-amine.

Protocol 1: Synthesis of Benzaldehyde-Functionalized Macromer (PEG-BA)

Objective: To attach the Ald-Ph-PEG2-amine linker to a 4-Arm PEG-NHS backbone, creating a benzaldehyde-terminated precursor (PEG-BA).

Materials

-

Polymer: 4-Arm PEG-SCM (Succinimidyl Carboxyl Methyl ester), MW 10k or 20k.

-

Linker: this compound.

-

Buffer: DMSO (anhydrous) or PBS (pH 7.4, if polymer hydrolysis is slow).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to neutralize TFA.

Step-by-Step Procedure

-

Stoichiometry Calculation:

-

Calculate moles of NHS groups on the polymer.

-

Use 1.2 to 1.5 molar equivalents of Ald-Ph-PEG2-amine relative to NHS groups to ensure complete substitution.

-

Example: For 1g of 4-Arm PEG-NHS (10kDa, ~0.4 mmol NHS), use ~0.48 - 0.6 mmol of linker.

-

-

Solubilization:

-

Dissolve this compound in anhydrous DMSO (concentration ~50 mg/mL).

-

Add TEA (2.0 equivalents relative to the amine linker) to neutralize the TFA salt and activate the amine. Critical: The reaction will not proceed if the amine remains protonated.

-

-

Conjugation Reaction:

-

Dissolve 4-Arm PEG-NHS in anhydrous DMSO (100 mg/mL).

-

Immediately add the neutralized linker solution to the polymer solution.

-

Flush with Nitrogen/Argon, seal, and stir at Room Temperature for 4–6 hours .

-

Note: If using PBS, react for only 1–2 hours to minimize NHS hydrolysis competition.

-

-

Purification:

-

Dialyze the reaction mixture against deionized water (MWCO 1000–3500 Da) for 48 hours. Change water at least 4 times to remove unreacted linker and TEA salts.

-

Lyophilize (freeze-dry) the product to obtain a white powder (PEG-BA).

-

-

Validation:

-

1H NMR (D2O): Look for the aldehyde proton peak at ~10.0 ppm and aromatic protons at ~7.5–8.0 ppm . Disappearance of the NHS succinimide peak (~2.8 ppm) confirms reaction completion.

-

Protocol 2: Hydrogel Formation (Schiff Base / Hydrazone Crosslinking)

Objective: To form a hydrogel by mixing PEG-BA (from Protocol 1) with a hydrazide-functionalized polymer (e.g., PEG-Hydrazide or Hyaluronic Acid-Hydrazide).

Mechanism

The benzaldehyde group reacts with the hydrazide to form an acylhydrazone bond . This bond is dynamic (pH-responsive) but thermodynamically stable at physiological pH.

Figure 2: Chemical mechanism of acylhydrazone crosslinking.

Formulation Table

| Component A (Aldehyde) | Component B (Hydrazide/Amine) | pH Condition | Gelation Time | Properties |

| PEG-BA (10% w/v) | PEG-Hydrazide (10% w/v) | pH 7.4 (PBS) | 10 – 30 min | Elastic, Slow degradation |

| PEG-BA (10% w/v) | Chitosan (2% w/v in dilute acid) | pH 6.0 – 6.5 | < 5 min | Mucoadhesive, Rapid set |

| PEG-BA (10% w/v) | Gelatin (10% w/v) | pH 7.4 | 30 – 60 min | Cell-interactive, Soft |

Step-by-Step Procedure

-

Preparation of Pre-Gel Solutions:

-

Solution A: Dissolve PEG-BA in PBS (pH 7.4) at 10% w/v (100 mg/mL).

-

Solution B: Dissolve PEG-Hydrazide (or Chitosan) in the appropriate buffer at the desired concentration.

-

Note: Ensure the molar ratio of Aldehyde:Hydrazide is 1:1 for ideal networking.

-

-

Mixing and Gelation:

-

Load Solution A and Solution B into a double-barrel syringe (for injectable applications) or mix in a vial (for casting).

-

Inject/Mix at room temperature or 37°C.

-

Vial Tilting Test: Invert the vial every 30 seconds. Gelation is recorded when the mixture no longer flows.

-

-

Self-Healing Test (Optional):

-

Cut the formed hydrogel into two pieces.

-

Place the cut surfaces back in contact.

-

Incubate at 37°C for 1–2 hours. The dynamic exchange of hydrazone bonds should fuse the pieces.

-

Characterization & Troubleshooting

Characterization Metrics

-

Rheology: Perform a time-sweep experiment (Storage Modulus G' vs. Time) immediately after mixing to determine the exact gel point (crossover of G' and G'').

-

Swelling Ratio: Measure mass of wet gel vs. dry gel. Benzaldehyde-linked gels typically show lower swelling than aliphatic ones due to the hydrophobicity of the phenyl ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Gelation | TFA Salt not neutralized | Ensure TEA/DIPEA was used in Step 1. Acidic pH inhibits NHS reaction. |

| Slow Gelation | Low pH | Schiff base formation is acid-catalyzed but equilibrium favors hydrolysis at low pH. Adjust to pH 7.4. |

| Precipitation | Hydrophobic Phenyl groups | If using high concentrations (>20%), the phenyl groups may aggregate. Lower concentration or add surfactant. |

| Oxidation | Aldehyde oxidation | Benzaldehydes can oxidize to benzoic acid over time. Store linker and PEG-BA under Argon at -20°C. |

References

-

BroadPharm. this compound Product Description. Retrieved from

-

ACS Omega. Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s. (2024).[2] Retrieved from

-

National Institutes of Health (PMC). Hydrogels Based on Schiff Base Linkages for Biomedical Applications. (2019).[3] Retrieved from

-

AxisPharm. Aldehyde PEG Linkers and Applications. Retrieved from

-

Fraunhofer Institute. PEG-Dialdehydes/Hyperbranched Amines Based Hydrogels. (2025).[4][5][6] Retrieved from

Sources

- 1. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Ald-Ph-PEG2-NHBoc | C19H28N2O6 | CID 86291524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

Troubleshooting & Optimization

Technical Support Center: Removing Trifluoroacetic Acid (TFA) from Ald-Ph-PEG2-amine

Welcome to the technical support center for handling and processing Ald-Ph-PEG2-amine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing trifluoroacetic acid (TFA) from Ald-Ph-PEG2-amine preparations. The presence of residual TFA, often a remnant from synthesis or purification steps, can be detrimental to downstream applications.[1][2] This resource is designed to provide practical, field-proven insights to ensure the integrity of your experiments.

I. Understanding the Challenge: Why Remove TFA?

Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification via reversed-phase HPLC.[1] While effective for these processes, its presence, even in trace amounts, can interfere with biological assays and other sensitive applications due to its toxicity.[1][3][4] For a molecule like Ald-Ph-PEG2-amine, which contains a primary amine, TFA will form a salt, protonating the amine group.[1] This can alter the molecule's reactivity and solubility.

Ald-Ph-PEG2-amine is a PEG linker with a benzaldehyde group and a terminal primary amine.[5] The benzaldehyde is reactive towards primary amines, while the primary amine can react with carboxylic acids or activated esters.[5] The PEG component enhances water solubility.[5] The presence of the TFA salt can complicate subsequent conjugation reactions.

II. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA from my Ald-Ph-PEG2-amine?

Residual TFA can significantly impact your experiments in several ways:

-

Toxicity: TFA is toxic to cells and can interfere with biological assays.[1][3]

-

Altered Reactivity: The protonated amine (TFA salt) is not nucleophilic and will not react as intended with activated carboxylic acids (e.g., NHS esters).

-

pH Alteration: Residual acid can lower the pH of your reaction mixture, potentially affecting reaction kinetics and the stability of other reagents.

-

Inaccurate Quantification: The presence of the TFA counterion adds to the measured mass of your compound, leading to inaccuracies in concentration determination.[2]

Q2: What are the most common methods for removing TFA?

The most prevalent and effective methods for TFA removal from amine-containing compounds include:

-

Lyophilization with HCl: This involves dissolving the TFA salt in a dilute HCl solution and then lyophilizing. The more volatile TFA is removed, leaving the hydrochloride salt of the amine.[3][6][7]

-

Ion-Exchange Chromatography: This technique uses a resin to exchange the trifluoroacetate anion for a more benign one, such as acetate or chloride.[3][6][7]

-

Solid-Phase Extraction (SPE): SPE can be used to either retain the compound of interest while washing away the TFA or to selectively bind the TFA.[8][9]

-

Azeotropic Distillation: While less common for this specific application, co-evaporation with a solvent that forms an azeotrope with TFA can be effective.

Q3: How do I choose the best TFA removal method for Ald-Ph-PEG2-amine?

The selection of the optimal method depends on several factors:

-

Scale of your experiment: For small-scale, quick removal, lyophilization from HCl is often sufficient. For larger quantities, ion-exchange chromatography may be more practical.

-

Downstream application: If your subsequent reaction is sensitive to chloride ions, an acetate exchange via ion-exchange chromatography might be preferable.

-

Available equipment: Not all labs have access to a lyophilizer or HPLC for ion-exchange.

-

Purity requirements: For the highest purity, a chromatographic method is generally superior.

III. Troubleshooting Guide & Detailed Protocols

This section addresses specific issues you may encounter and provides step-by-step protocols for the most recommended TFA removal methods for Ald-Ph-PEG2-amine.

Issue 1: Incomplete TFA Removal After a Single Lyophilization Cycle

Cause: A single lyophilization cycle may not be sufficient to remove all the TFA, especially if it is tightly bound to the amine.

Solution: Repeated lyophilization cycles from a dilute HCl solution are often necessary.[1][7]

Protocol 1: TFA/HCl Exchange via Lyophilization [6][7]

-

Dissolution: Dissolve the Ald-Ph-PEG2-amine TFA salt in distilled water at a concentration of approximately 1 mg/mL.[1]

-

Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 and 10 mM.[1] Let the solution stand at room temperature for at least one minute.[1][6]

-

Freezing: Flash-freeze the solution using liquid nitrogen.[6][7]

-

Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.[1][6]

-

Repeat: For optimal TFA removal, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[1]

Expert Tip: The final product will be the hydrochloride salt of Ald-Ph-PEG2-amine. Remember to account for the change in molecular weight in your calculations.

Issue 2: Product Loss or Degradation During TFA Removal

Cause: The aldehyde functionality in Ald-Ph-PEG2-amine can be sensitive to harsh pH conditions or prolonged exposure to strong acids.

Solution: Ion-exchange chromatography offers a milder alternative for TFA removal. A strong anion exchange resin is used to capture the trifluoroacetate, allowing the desired compound (as a different salt) to be eluted.[3]

Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography [3][7]

-

Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the estimated amount of TFA in your sample.[3][7]

-

Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[3][7]

-

Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[3][7]

-

Sample Loading: Dissolve the this compound in distilled water and apply it to the prepared column.[3][7]

-

Elution & Collection: Elute the column with distilled water and collect the fractions.[3][7] Your product, now as the acetate salt, will elute, while the trifluoroacetate remains bound to the resin.[6]

-

Lyophilization: Combine the fractions containing your product and lyophilize to obtain the final Ald-Ph-PEG2-amine acetate salt.[3][7]

Issue 3: Difficulty in Monitoring TFA Removal Efficiency

Cause: It is essential to have a reliable method to quantify residual TFA to ensure the success of the removal process.

Solution: Several analytical techniques can be employed to determine the concentration of residual trifluoroacetate.

Analytical Methods for Residual TFA Quantification:

| Method | Principle | Sensitivity | Notes |

| Ion Chromatography | Separates anions based on their affinity for an ion-exchange resin, followed by conductivity detection.[4] | High (ng/mL levels)[4][10] | A reliable and accurate method for quantifying TFA.[4] |

| ¹⁹F NMR Spectroscopy | The fluorine atoms in TFA give a distinct signal in the ¹⁹F NMR spectrum, allowing for quantification. | Moderate to High | Requires access to an NMR spectrometer with a fluorine probe. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | TFA can be derivatized and analyzed by GC-MS. | High | Requires sample derivatization. |

For most research labs, collaboration with an analytical facility equipped with an ion chromatograph is the most straightforward approach for accurate TFA quantification.[4]

IV. Visualization of the Decision-Making Workflow

To aid in selecting the appropriate TFA removal strategy, the following workflow diagram is provided.

Caption: Decision workflow for selecting a TFA removal method.

V. References

-

Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 10, 2026, from

-

Benchchem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Retrieved February 10, 2026, from

-

(n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Retrieved February 10, 2026, from

-

(n.d.). StratoSpheres SPE for TFA Removal. Retrieved February 10, 2026, from

-

LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved February 10, 2026, from

-

Reddit. (2022, December 8). Aqueous TFA evaporation/distillation. r/Chempros. Retrieved February 10, 2026, from

-

PubMed. (2004, June 11). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Journal of Chromatography A, 1039(1-2), 113-7. Retrieved February 10, 2026, from

-

BroadPharm. (n.d.). This compound, 2055013-56-2. Retrieved February 10, 2026, from

-

(n.d.). Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography. Retrieved February 10, 2026, from

-

ResearchGate. (2013, July 29). If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC? Retrieved February 10, 2026, from

-

Creative Peptides. (n.d.). Residual TFA Determination. Retrieved February 10, 2026, from

Sources

- 1. lifetein.com [lifetein.com]

- 2. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. peptide.com [peptide.com]

- 4. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 2055013-56-2 | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. cypress-international.com [cypress-international.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

Ald-Ph-PEG2-amine TFA salt solubility problems in PBS

Welcome to the technical support guide for Ald-Ph-PEG2-amine TFA salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this versatile bifunctional linker. Here, we provide in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Solubility Issues in PBS

Users often report difficulty dissolving this compound directly into Phosphate-Buffered Saline (PBS) at a neutral pH. This is a common and expected challenge arising from the physicochemical properties of the molecule, specifically the trifluoroacetate (TFA) salt form and the amphiphilic nature of the linker itself.

Issue: Compound precipitates or fails to dissolve in PBS (pH 7.4).

This is the most frequently encountered issue. The cloudiness or precipitation you observe is often a direct result of the TFA counter-ion's influence on the amine group, creating a less soluble salt form in neutral aqueous buffers.

Root Cause Analysis:

-

The Trifluoroacetate (TFA) Salt: Ald-Ph-PEG2-amine is often supplied as a TFA salt, a remnant from the purification process (typically reverse-phase HPLC).[1][2] Trifluoroacetic acid is a strong acid (pKa ~0.2-0.5), meaning its conjugate base (trifluoroacetate) is a very weak base.[3] When the amine group on the PEG linker is protonated by TFA, it forms a tight ion pair.[2] This salt form can exhibit limited solubility in neutral pH buffers like PBS. The solubility of TFA salts can be pH-dependent, with solubility sometimes decreasing as the pH approaches neutrality.[3]

-

pH of the Solution: The protonated amine group (R-NH3+) in the TFA salt form contributes to a slightly acidic environment upon initial dissolution. Standard PBS has a pH of approximately 7.4.[4] Directly adding the acidic TFA salt to a neutral buffer can lead to localized pH drops and immediate precipitation before the buffer system can fully equilibrate.

-

Amphiphilic Character: The molecule possesses both a hydrophilic PEG spacer and a more hydrophobic benzaldehyde group.[5][6][7] This amphiphilic nature can lead to aggregation and reduced solubility in purely aqueous systems if not handled correctly. The PEG linker is specifically included to enhance water solubility, but this effect can be counteracted by the TFA salt and the phenyl group.[5][6][7][8]

Recommended Dissolution Protocol:

This step-by-step protocol is designed to ensure complete dissolution and stability of your this compound stock solution.

dot

Caption: Recommended workflow for dissolving this compound. Methodology:

-

Prepare a Concentrated Stock in an Organic Co-solvent:

-

Rationale: Many PEGylated compounds are readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10] Dissolving the compound in a small volume of a compatible organic solvent first ensures that the molecule is fully disaggregated before introduction to the aqueous buffer.

-

Procedure:

-

Weigh the required amount of this compound in a microcentrifuge tube.

-

Add a minimal volume of high-purity DMSO or DMF to achieve a high concentration (e.g., 10-50 mM).

-

Vortex thoroughly. If needed, briefly sonicate the solution in a water bath to ensure all solid material has dissolved.

-

-

-

Perform a Stepwise Dilution into PBS:

-

Rationale: Adding the concentrated organic stock solution dropwise into a larger volume of vigorously stirring PBS allows for rapid dispersion and minimizes localized concentration effects that can cause precipitation.

-

Procedure:

-

Place your target volume of PBS (pH 7.4) in a beaker or conical tube with a magnetic stir bar and stir at a moderate speed.

-

Slowly, add the concentrated organic stock solution drop-by-drop to the stirring PBS.

-

Allow the solution to stir for 5-10 minutes after the addition is complete. The final concentration of the organic solvent should be kept to a minimum (ideally <1-5%) to avoid impacting downstream biological assays.

-

-

-

Verify pH and Adjust if Necessary:

-

Rationale: The TFA salt can slightly lower the pH of the final solution. For pH-sensitive reactions, it is crucial to verify and adjust the pH back to the desired range.

-

Procedure:

-

Measure the pH of the final solution using a calibrated pH meter.

-

If the pH is slightly acidic, adjust it to 7.4 using dropwise addition of dilute (0.1 M) NaOH. If the pH is too basic, use dilute (0.1 M) HCl.

-

-

Alternative Strategy: TFA Salt Exchange

For applications where the presence of TFA or an organic co-solvent is unacceptable, a salt exchange procedure can be performed. This involves replacing the trifluoroacetate counter-ion with a more biocompatible one, such as chloride or acetate.[11][12]

dot

Caption: Workflow for TFA salt exchange to the hydrochloride (HCl) salt form. Methodology (HCl Exchange): [11]

-

Dissolve the this compound in distilled water (e.g., at 1 mg/mL).

-

Add a stock solution of 100 mM HCl to bring the final HCl concentration to between 2 mM and 10 mM.

-

Let the solution stand at room temperature for at least one minute.

-

Freeze the solution rapidly (e.g., in liquid nitrogen or a dry ice/acetone bath).

-

Lyophilize the frozen solution until all the liquid is removed.

-

Repeat this process of dissolution in dilute HCl, freezing, and lyophilizing at least two more times to ensure complete exchange.

-

The resulting lyophilized powder will be the hydrochloride salt, which typically exhibits better solubility in neutral buffers.

| Parameter | Recommended Value | Rationale |

| Initial Solvent | DMSO, DMF | High solvating power for PEGylated compounds.[9][10] |

| Final Organic Solvent % | < 5% (ideally < 1%) | Minimize interference with biological systems. |

| Buffer pH for Dissolution | 7.2 - 7.6 | Standard physiological pH for most bioconjugation.[4] |

| Storage Temperature | -20°C to -80°C | Prevents degradation of the aldehyde and amine functionalities.[9] |

Frequently Asked Questions (FAQs)

Q1: Why is my Ald-Ph-PEG2-amine provided as a TFA salt?

A1: The trifluoroacetate (TFA) salt is a byproduct of the purification process.[1] Most synthetic peptides and PEG linkers are purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly uses TFA as an ion-pairing agent in the mobile phase.[13] While effective for purification, it results in the final product being isolated as a TFA salt.

Q2: Can the TFA salt interfere with my experiment?

A2: Yes, potentially. Trifluoroacetic acid can alter the secondary structure of peptides, affect cell viability in culture at higher concentrations, and change the overall charge and solubility of your molecule.[1][11] For many in vitro bioconjugation reactions, the low concentrations of TFA present after dilution are negligible. However, for sensitive cell-based assays or in vivo studies, removing or exchanging the TFA salt is highly recommended.[1]

Q3: What is the stability of the aldehyde group in the PBS solution?

A3: The aldehyde group is generally stable, but it can exist in equilibrium with its hydrate form (a geminal diol) in aqueous solutions.[14][15] This hydration is a reversible process and typically does not prevent the aldehyde from reacting with amines or other nucleophiles. However, prolonged storage in aqueous buffers, especially at room temperature, is not recommended. For optimal reactivity, you should always use freshly prepared solutions.[10] Aldehydes are also susceptible to oxidation to carboxylic acids over long periods, so proper storage under inert gas and at low temperatures is crucial.

Q4: At what pH is the reaction between the aldehyde and an amine most efficient?

A4: The reaction between an aldehyde and a primary amine to form an imine (Schiff base) is pH-dependent. The optimal pH is typically in the slightly acidic to neutral range, often between pH 5 and 8.[16]

-

Below pH 4-5: The amine nucleophile becomes excessively protonated (R-NH3+), rendering it non-nucleophilic and slowing the reaction.[16]

-

Above pH 8-9: While the amine is deprotonated and nucleophilic, there is insufficient acid catalysis to facilitate the dehydration step of imine formation.[16] For many bioconjugation reactions involving proteins, a pH range of 6.5 to 8.5 is a good starting point for reductive amination.[17] The specific optimal pH can vary depending on the pKa of the amine you are targeting.[18]

Q5: How should I store the solid this compound and its stock solutions?

A5:

-

Solid Form: The lyophilized powder should be stored desiccated at -20°C for long-term stability.[9] Protect it from light and moisture.

-

Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or DMF. Aliquot these solutions into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[10] When stored properly, these stock solutions can be stable for several months. Always use freshly prepared aqueous solutions for your experiments.

References

- AxisPharm. (n.d.). This compound, CAS 2055013-56-2.

- BroadPharm. (n.d.). This compound, 2055013-56-2.

- BroadPharm. (n.d.). Ald-Ph-PEG3-amine TFA salt.

- MedKoo. (n.d.). BDP FL-PEG4-amine TFA salt | CAS# 2183473-14-3.

- Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.

- Stenzel, M. H. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm, 7(9), 1773-1782.

- Various Authors. (2015, February 15). What is the influence of the pH on imine formation in a water solution?

- Wikipedia. (n.d.). Aldehyde.

- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.

- Wikipedia. (n.d.). Sodium trifluoroacetate.

- White Rose Research Online. (n.d.). A tale of two bioconjugations:pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catal.

- Various Authors. (2018, April 26). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline?

- Science.gov. (n.d.). pbs phosphate-buffered saline: Topics by Science.gov.

- AxisPharm. (n.d.). Aldehyde Linkers | PEG-CHO.

- LifeTein. (n.d.). How to remove peptide TFA salt?

- Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL.

- MSU chemistry. (n.d.). Aldehydes and Ketones.

- Benchchem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.

- Fluorocarbons.org. (n.d.). SPECIAL REVIEW ON … - Understanding TFA.

- Quora. (2016, November 2). What is stability of aldehyde and ketone?

- Chemical Society Reviews. (2015, May 22). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation.

- ResearchGate. (n.d.). PEGylation reaction at different pH values. The reaction was performed...

- Wikipedia. (n.d.). Phosphate-buffered saline.

- PubMed. (2021, November 19). A Tale of Two Bioconjugations: pH Controlled Divergent Reactivity of Protein α-oxo-Aldehydes in Competing α-oxo-Mannich and Catalyst-Free Aldol Ligations.

- sb peptide. (n.d.). TFA removal service.

- MDPI. (n.d.). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.